 
                        O-Phosphorylethanolamine is a phosphomonoester derived from ethanolamine and phosphoric acid, characterized by its role as a crucial intermediate in phospholipid metabolism. It is a polyprotic acid with two notable pKa values at approximately 5.61 and 10.39, indicating its ability to participate in acid-base reactions under physiological conditions . This compound plays a vital role in the biosynthesis of various phospholipids, including glycerophospholipids and sphingomyelins, which are essential components of biological membranes .
O-Phosphorylethanolamine exhibits several biological activities:
O-Phosphorylethanolamine can be synthesized through various methods:
The applications of O-phosphorylethanolamine are diverse:
Interaction studies involving O-phosphorylethanolamine have revealed:
Several compounds share structural similarities with O-phosphorylethanolamine. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features | 
|---|---|---|
| O-Phosphocholine | Similar phosphoryl group | More prevalent in membrane structures; involved in signaling. | 
| Ethanolamine | Core structure (ethanol) | Lacks phosphoryl group; simpler amine compound. | 
| Phosphatidylethanolamine | Contains glycerol backbone | Integral part of cell membranes; more complex structure. | 
| Phosphoethanolamine | Monoester form of ethanolamine | Used as an intermediate; less biologically active than O-phosphorylethanolamine. | 
O-Phosphorylethanolamine is unique due to its specific role in phospholipid biosynthesis and its distinct enzymatic pathways that differentiate it from other similar compounds.
Corrosive